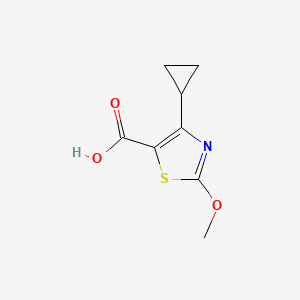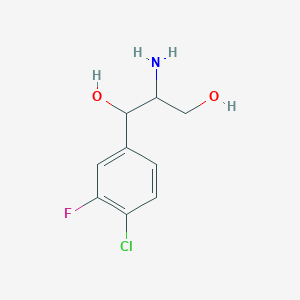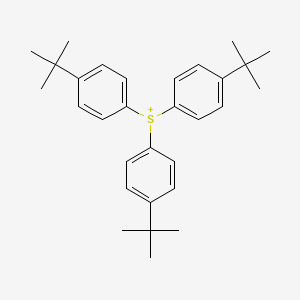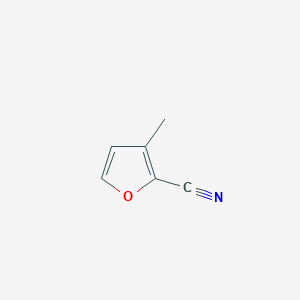
4-(2-Aminopropyl)-1H-imidazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminopropyl)-1H-imidazole-2(3H)-thione is a heterocyclic compound containing an imidazole ring substituted with an aminopropyl group and a thione group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminopropyl)-1H-imidazole-2(3H)-thione typically involves the reaction of 2-mercaptoimidazole with 2-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
4-(2-Aminopropyl)-1H-imidazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
4-(2-Aminopropyl)-1H-imidazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用機序
The mechanism of action of 4-(2-Aminopropyl)-1H-imidazole-2(3H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The thione group can also participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
1-(2-Aminopropyl)-1H-indazole: Similar structure but with an indazole ring instead of an imidazole ring.
2-Aminothiazole: Contains a thiazole ring with an amino group, showing different reactivity and applications.
4-(2-Aminopropyl)phenol: Similar aminopropyl group but with a phenol ring, leading to different chemical properties.
Uniqueness
4-(2-Aminopropyl)-1H-imidazole-2(3H)-thione is unique due to its combination of an imidazole ring, aminopropyl group, and thione group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C6H11N3S |
|---|---|
分子量 |
157.24 g/mol |
IUPAC名 |
4-(2-aminopropyl)-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C6H11N3S/c1-4(7)2-5-3-8-6(10)9-5/h3-4H,2,7H2,1H3,(H2,8,9,10) |
InChIキー |
SWYKOIYLPHKFFU-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CNC(=S)N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Oxazole, 2,2'-[(1S)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4'S)-](/img/structure/B12091379.png)

![(Butan-2-yl)[1-(4-iodophenyl)ethyl]amine](/img/structure/B12091391.png)

